![molecular formula C22H20Cl2N6OS B12163286 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)

3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

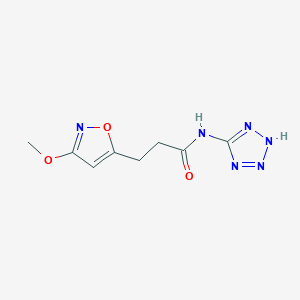

3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound featuring multiple functional groups, including chlorophenyl, thiazole, and tetrazole moieties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-N-{2-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-Tetrazol-1-yl)butanamid beinhaltet in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte Folgendes umfassen:

Bildung des Thiazolrings: Ausgehend von 4-Chlorbenzaldehyd und Thioharnstoff kann der Thiazolring durch eine Cyclisierungsreaktion unter sauren Bedingungen synthetisiert werden.

Alkylierung: Der Thiazol-Zwischenstoff wird dann mit einem geeigneten Alkylhalogenid alkyliert, um die Ethylkette einzuführen.

Tetrazolbildung: Der Tetrazolring kann durch Reaktion eines geeigneten Nitrils mit Natriumazid unter sauren Bedingungen gebildet werden.

Amidbindungsbildung: Schließlich wird die Amidbindung durch Kupplung der Tetrazol- und Thiazol-Zwischenstoffe unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin gebildet.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Steuerung der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung von Abfall und gefährlichen Nebenprodukten umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder die Carbonylgruppen abzielen und diese in Amine bzw. Alkohole umwandeln.

Substitution: Die Chlorphenylgruppen können nucleophile aromatische Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nucleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion mit Natriumborhydrid (NaBH4).

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kaliumthiolat (KSR) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine oder Alkohole.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre mehreren funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung könnte diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Das Vorhandensein der Thiazol- und Tetrazolringe deutet auf mögliche Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren hin.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihr Potenzial für therapeutische Eigenschaften untersucht werden. Die Strukturmerkmale der Verbindung legen nahe, dass sie eine Aktivität gegen bestimmte Krankheiten aufweisen könnte, möglicherweise als entzündungshemmendes oder antimikrobielles Mittel.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, z. B. Polymere oder Beschichtungen, die von den einzigartigen chemischen Eigenschaften der Thiazol- und Tetrazolringe profitieren.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-N-{2-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-Tetrazol-1-yl)butanamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Thiazol- und Tetrazolringe könnten die Bindung an diese Zielstrukturen durch Wasserstoffbrückenbindungen, π-π-Stacking oder andere nicht-kovalente Wechselwirkungen erleichtern.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and tetrazole rings could facilitate binding to these targets through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: Diese Verbindung teilt die Chlorphenylgruppe, unterscheidet sich jedoch durch das Vorhandensein eines Pyrazolrings anstelle von Thiazol- und Tetrazolringen.

1-(4-Chlorphenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Ähnlich, da eine Chlorphenylgruppe und ein heterocyclischer Ring vorhanden sind, aber mit einem Triazol anstelle eines Tetrazols.

Einzigartigkeit

Die Einzigartigkeit von 3-(4-Chlorphenyl)-N-{2-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-Tetrazol-1-yl)butanamid liegt in der Kombination seiner funktionellen Gruppen, die ein einzigartiges Set chemischer und biologischer Eigenschaften bietet. Das Vorhandensein sowohl von Thiazol- als auch von Tetrazolringen im selben Molekül ist relativ ungewöhnlich und könnte einzigartige Wechselwirkungen mit biologischen Zielstrukturen oder Materialien bieten.

Eigenschaften

Molekularformel |

C22H20Cl2N6OS |

|---|---|

Molekulargewicht |

487.4 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-4-(tetrazol-1-yl)butanamide |

InChI |

InChI=1S/C22H20Cl2N6OS/c23-18-5-1-15(2-6-18)17(12-30-14-26-28-29-30)11-21(31)25-10-9-22-27-20(13-32-22)16-3-7-19(24)8-4-16/h1-8,13-14,17H,9-12H2,(H,25,31) |

InChI-Schlüssel |

ZYLFEFXVJBKQQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B12163203.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide](/img/structure/B12163208.png)

![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)

![N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12163218.png)

![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12163224.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)

![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12163240.png)

![2-({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12163247.png)

![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)

![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)

![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)

![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)